
(1R)-1-(2-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Methylphenyl)-1-propanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-Methylphenyl)-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: ®-1-(2-Methylphenyl)-1-propanone or ®-1-(2-Methylphenyl)-1-propanoic acid.
Reduction: Hydrocarbons such as ®-1-(2-Methylphenyl)-propane.
Substitution: ®-1-(2-Methylphenyl)-1-chloropropane.
Scientific Research Applications
®-1-(2-Methylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-1-(2-Methylphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with other molecules, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Methylphenyl)-1-propanol: The enantiomer of ®-1-(2-Methylphenyl)-1-propanol with similar chemical properties but different biological activity.
1-Phenyl-1-propanol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
2-Phenyl-2-propanol: Has the hydroxyl group on a different carbon, leading to distinct chemical behavior.
Uniqueness
®-1-(2-Methylphenyl)-1-propanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This stereochemistry can influence the compound’s interaction with chiral environments, such as enzymes and receptors, making it valuable in asymmetric synthesis and drug development.
Properties
CAS No. |
126624-06-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
InChI Key |
BYEMOPAVGULHAT-SNVBAGLBSA-N |
SMILES |
CCC(C1=CC=CC=C1C)O |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1C)O |
Canonical SMILES |
CCC(C1=CC=CC=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



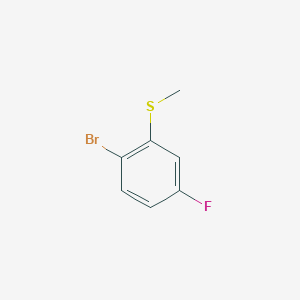
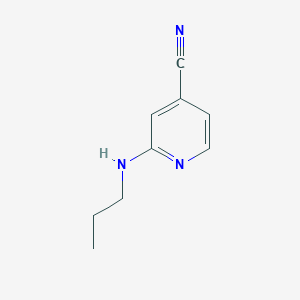
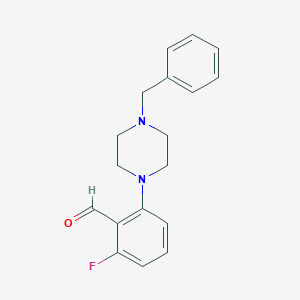
![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)
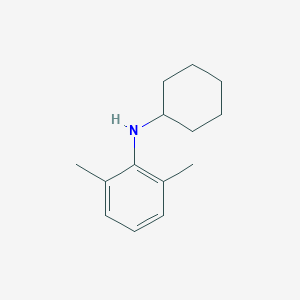
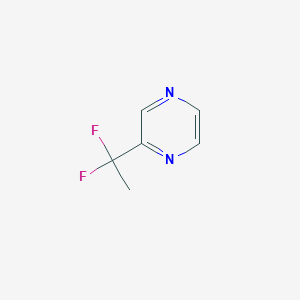
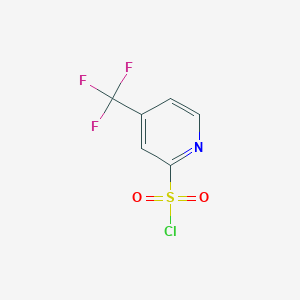
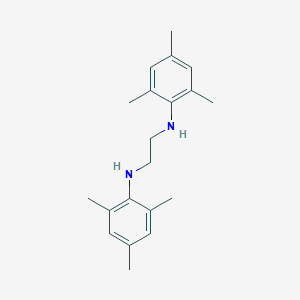
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
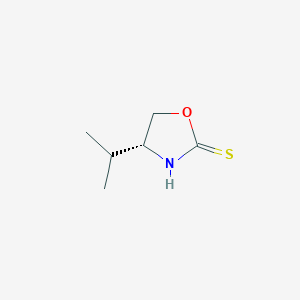
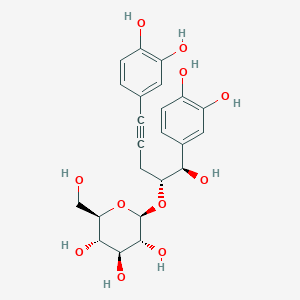
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
